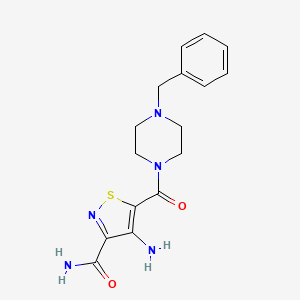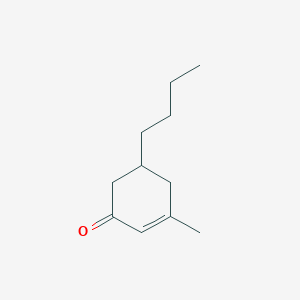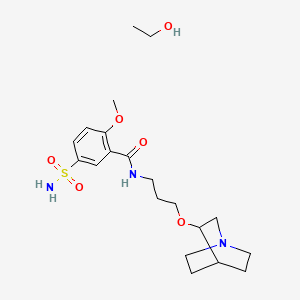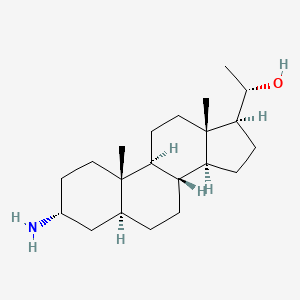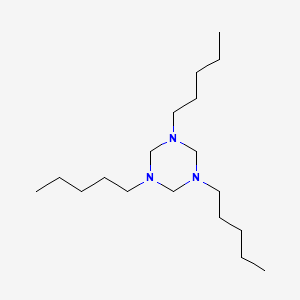
Hexahydro-1,3,5-tripentyl-1,3,5-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexahydro-1,3,5-tripentyl-1,3,5-triazine is a heterocyclic compound belonging to the class of hexahydro-1,3,5-triazines. These compounds are characterized by a six-membered ring containing three nitrogen atoms. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hexahydro-1,3,5-triazines, including hexahydro-1,3,5-tripentyl-1,3,5-triazine, are typically synthesized through the condensation of primary amines with formaldehyde. The general reaction involves the following steps:
Condensation Reaction: Primary amines react with formaldehyde to form intermediate imines.
Cyclization: The imines undergo cyclization to form the hexahydro-1,3,5-triazine ring.
For this compound, the specific reaction involves the use of pentylamine and formaldehyde under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: Utilizing batch or continuous reactors to ensure consistent product quality.
Purification: The crude product is purified through distillation or recrystallization to achieve high purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
Hexahydro-1,3,5-tripentyl-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The nitrogen atoms in the triazine ring can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Electrophilic reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
Hexahydro-1,3,5-tripentyl-1,3,5-triazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of hexahydro-1,3,5-tripentyl-1,3,5-triazine involves its interaction with molecular targets and pathways. The compound can:
Bind to Enzymes: Inhibit or activate enzymes by binding to their active sites.
Interact with DNA: Intercalate into DNA strands, affecting replication and transcription processes.
Modulate Signaling Pathways: Influence cellular signaling pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Hexahydro-1,3,5-tripentyl-1,3,5-triazine can be compared with other hexahydro-1,3,5-triazines, such as:
Hexahydro-1,3,5-triphenyl-1,3,5-triazine: Known for its aromatic substituents and different chemical reactivity.
Hexahydro-1,3,5-trimethyl-1,3,5-triazine: Features smaller alkyl groups, leading to different physical and chemical properties.
Hexahydro-1,3,5-tris(2-hydroxyethyl)-1,3,5-triazine: Contains hydroxyl groups, making it more hydrophilic and reactive in aqueous environments.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical properties and reactivity make it a valuable subject for further research and industrial applications.
Propriétés
Numéro CAS |
51570-89-9 |
|---|---|
Formule moléculaire |
C18H39N3 |
Poids moléculaire |
297.5 g/mol |
Nom IUPAC |
1,3,5-tripentyl-1,3,5-triazinane |
InChI |
InChI=1S/C18H39N3/c1-4-7-10-13-19-16-20(14-11-8-5-2)18-21(17-19)15-12-9-6-3/h4-18H2,1-3H3 |
Clé InChI |
AOMYRTQIBYSIAR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCN1CN(CN(C1)CCCCC)CCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





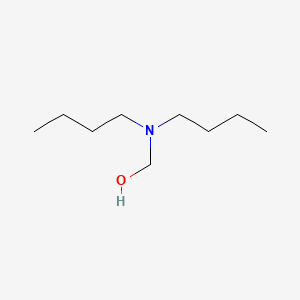
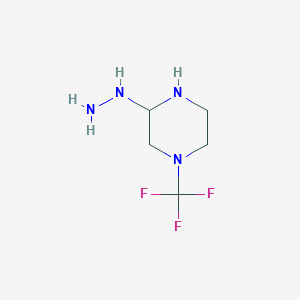
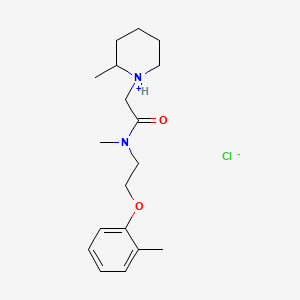

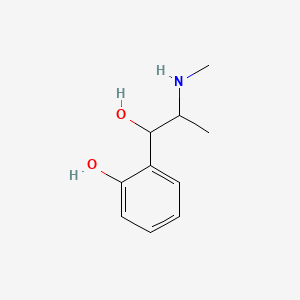
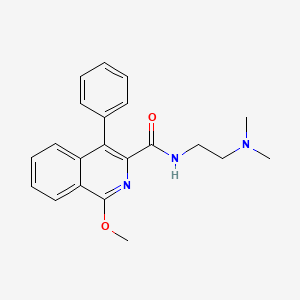
![(2E)-1,1,3-trimethyl-2-[(E)-3-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]benzo[e]indole;hexafluorophosphate](/img/structure/B13768808.png)
